1-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Descripción

Introduction to 1-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Nomenclature and IUPAC Classification

The compound’s systematic IUPAC name, This compound , reflects its structural features:

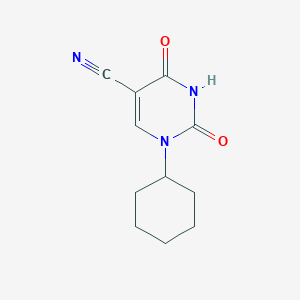

- A pyrimidine core (six-membered aromatic ring with two nitrogen atoms at positions 1 and 3).

- Tetrahydropyrimidine indicates partial saturation, with hydrogenation at positions 1, 2, 3, and 4.

- Dioxo groups at positions 2 and 4, denoting ketone functionalities.

- A cyclohexyl substituent at position 1 and a cyano group (-C≡N) at position 5.

The molecular formula is C₁₁H₁₃N₃O₂ , with a molecular weight of 219.24 g/mol . Its SMILES notation, N#CC1=CN(C2CCCCC2)C(=O)NC1=O, encodes the connectivity of atoms and functional groups.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃N₃O₂ | |

| Molecular Weight | 219.24 g/mol | |

| IUPAC Name | This compound | |

| SMILES | N#CC1=CN(C2CCCCC2)C(=O)NC1=O |

Historical Context in Heterocyclic Chemistry

Pyrimidines have been studied since the 19th century, with early work by Grimaux (1879) and Pinner (1884) establishing synthetic routes for barbituric acid derivatives. The tetrahydropyrimidine scaffold gained prominence in the 20th century due to its role in nucleic acids and pharmacological agents.

This compound exemplifies modern advancements in functionalized pyrimidines , where substituents like cyclohexyl and cyano groups enhance stability and modulate electronic properties. Its synthesis likely builds on the Biginelli reaction, a multicomponent approach for dihydropyrimidinones, though specific protocols for this compound remain proprietary.

Position Within Pyrimidine Derivative Taxonomy

This compound belongs to three overlapping taxonomic categories:

- Tetrahydropyrimidines : Characterized by a partially saturated pyrimidine ring, these compounds exhibit reduced aromaticity compared to pyrimidine, enabling diverse reactivity.

- Pyrimidine-5-carbonitriles : The cyano group at position 5 is a hallmark of this subclass, known for applications in medicinal chemistry (e.g., anticancer and antimicrobial agents).

- Cyclohexyl-Substituted Heterocycles : The cyclohexyl group confers lipophilicity, influencing solubility and biological membrane interactions.

Table 2: Taxonomic Classification

This compound’s structural hybridity positions it as a versatile intermediate for pharmaceuticals and agrochemicals, though its specific applications remain under investigation. Future research may explore its role in targeting enzymes or receptors associated with pyrimidine metabolism.

Propiedades

IUPAC Name |

1-cyclohexyl-2,4-dioxopyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-6-8-7-14(11(16)13-10(8)15)9-4-2-1-3-5-9/h7,9H,1-5H2,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSXEXIHECOGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C(C(=O)NC2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286206 | |

| Record name | 1-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6301-31-1 | |

| Record name | NSC44193 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 1-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the reaction of cyclohexylamine with ethyl cyanoacetate and urea under specific conditions . The reaction is carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

1-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 1-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exhibits antineoplastic properties . Studies have demonstrated its effectiveness in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance:

- Case Study: A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential .

Antiviral Properties

The compound has also shown promise as an antiviral agent , particularly against SARS-CoV-2. Its mechanism involves interaction with viral proteins, inhibiting their function and thereby preventing viral replication.

- Research Finding: A recent investigation reported that derivatives of this compound displayed significant antiviral activity in vitro against SARS-CoV-2, suggesting potential for therapeutic development .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Variations in substituents on the pyrimidine ring can significantly influence biological activity.

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Cyclohexyl | Enhances lipophilicity | |

| Carbonitrile | Increases cytotoxicity | |

| Dioxo group | Critical for receptor binding |

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving cyclization reactions and functional group modifications. The creation of derivatives has been a focal point in enhancing its pharmacological properties.

Notable Derivatives

Several derivatives have been synthesized to improve selectivity and potency:

Mecanismo De Acción

The mechanism of action of 1-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Substituent Variations and Physicochemical Properties

The biological and chemical behavior of tetrahydropyrimidine-carbonitriles is heavily influenced by substituents at the N1 position and the presence of thioxo or dioxo groups. Key analogs include:

Key Observations :

- Lipophilicity : Cyclohexyl and benzyl substituents increase logP compared to smaller alkyl groups (e.g., cyclopropyl).

- Metabolic Stability : Aliphatic substituents (cyclohexyl) resist oxidative metabolism better than aromatic groups (benzyl, nitrophenyl) .

- Biological Activity : Thioxo analogs (e.g., ) show superior anticancer activity (IC50 ~30 µM) compared to dioxo derivatives, likely due to improved hydrogen bonding with biological targets .

Thermodynamic and Stability Studies

- Chlorophenyl-substituted analogs () exhibit thermal stability influenced by electron-withdrawing groups. Cyclohexyl derivatives may display similar trends due to steric shielding of the pyrimidine core .

- Hydrolysis and thiation reactions () are critical for modifying reactivity, with thio derivatives showing greater resistance to hydrolysis .

Actividad Biológica

1-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS Number: 6301-31-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its biological activities. Its molecular formula is , and it possesses a distinctive structure that contributes to its pharmacological potential.

Antimicrobial Properties

Research indicates that compounds related to pyrimidines, including this compound, exhibit significant antimicrobial activity. A study highlighted the synthesis and in vitro evaluation of various pyrimidine derivatives against bacterial strains. The findings suggested that these compounds can inhibit the growth of pathogens effectively, making them potential candidates for antibiotic development .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Pyrimidines are known to modulate inflammatory pathways and could be effective in treating conditions such as rheumatoid arthritis and other inflammatory diseases. The mechanism often involves the inhibition of specific signaling pathways related to inflammation .

Neuroprotective Effects

Emerging studies suggest that certain pyrimidine derivatives may offer neuroprotective benefits. They may act on pathways involved in neurodegenerative diseases by modulating neurotransmitter levels or reducing oxidative stress. This area remains under exploration but highlights the versatility of compounds like this compound in therapeutic applications .

Table: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Activity : A study focusing on the synthesis of pyrimidine derivatives found that several exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

- Antitumor Studies : Research on pyrimidine nucleosides demonstrated their ability to inhibit the proliferation of cancer cells through apoptosis induction. This suggests a promising avenue for further development into anticancer agents .

- Anti-inflammatory Mechanisms : Pyrimidines have been shown to interfere with cytokine production and signaling pathways involved in inflammation. This provides a rationale for their use in treating inflammatory diseases .

Q & A

Q. What mechanistic insights can be gained from isotopic labeling (e.g., ¹⁵N, ¹³C) in studying the compound’s metabolic pathways?

- Methodological Answer :

- ¹³C-Labeling : Track incorporation into metabolites via LC-MS to map catabolic pathways.

- ¹⁵N-Labeling : Identify nitrogen migration during ring-opening reactions (e.g., amidase-mediated hydrolysis).

- Kinetic Profiling : Compare labeled vs. unlabeled substrates to elucidate rate-limiting steps in enzymatic transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.